2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
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Overview
Description
2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction is often carried out under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc ferrite nanocatalysts have been explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3,4-benzoxadiazine: Another heterocyclic compound with a similar fused ring system.
9-{2-[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: A compound with similar structural features and potential biological activities.
Uniqueness
2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is unique due to its specific ring structure and the presence of both pyrimidine and azepine moieties. This combination allows for diverse chemical reactivity and potential biological activities that may not be observed in other similar compounds .
Properties
Molecular Formula |
C14H15N3O |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-phenyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one |
InChI |
InChI=1S/C14H15N3O/c18-14-11-6-8-15-9-7-12(11)16-13(17-14)10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,16,17,18) |
InChI Key |
GEAJJQPAVCYNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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